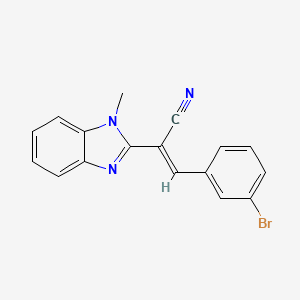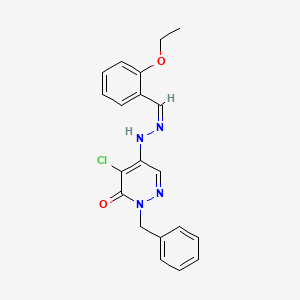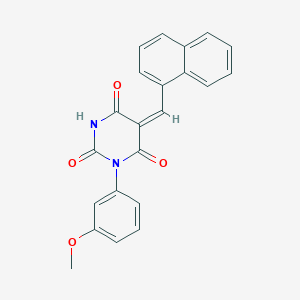![molecular formula C19H17N3O2 B11653672 N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₉H₁₆N₂O₂
IUPAC Name: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide
This compound belongs to the class of Schiff base hydrazones, which play a significant role in inorganic chemistry and can form stable complexes with transition metal ions . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Métodos De Preparación
The synthetic route for N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide involves the condensation of an aldehyde or ketone with a hydrazine derivative. Specific reaction conditions and industrial production methods may vary, but the general process includes:
Condensation Reaction: Reacting an aldehyde (or ketone) with hydrazine in a suitable solvent (e.g., ethanol, methanol) to form the Schiff base hydrazone.
Isolation and Purification: The resulting product is isolated, purified, and characterized using techniques like X-ray crystallography.
Análisis De Reacciones Químicas
Reactivity: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as ligands in coordination chemistry and as building blocks for metal complexes.
Biology: Investigated for potential enzyme inhibition and biological activity.
Medicine: Explored for pharmacological applications due to its structural features.
Industry: May serve as a model for antioxidant superoxide dismutase mimics.
Mecanismo De Acción
The exact mechanism by which N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features compared to other hydrazones.
Similar Compounds: Explore related compounds, such as other Schiff base hydrazones.
Propiedades
Fórmula molecular |
C19H17N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H17N3O2/c23-17-10-9-15(16-7-4-12-20-19(16)17)13-21-22-18(24)11-8-14-5-2-1-3-6-14/h1-7,9-10,12-13,23H,8,11H2,(H,22,24)/b21-13+ |
Clave InChI |
UWZHMPZOPZIOBH-FYJGNVAPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C3C=CC=NC3=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NN=CC2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11653594.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653597.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)

![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)
![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)
![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
![1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)
![3-[(2-Furanylcarbonyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11653624.png)


![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
